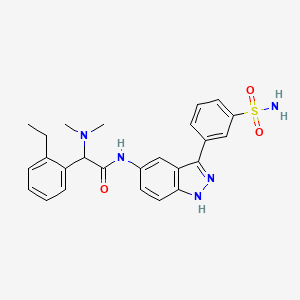

CFI-400936

Description

Properties

CAS No. |

1338793-07-9 |

|---|---|

Molecular Formula |

C25H27N5O3S |

Molecular Weight |

477.58 |

IUPAC Name |

2-(dimethylamino)-2-(2-ethylphenyl)-N-[3-(3-sulfamoylphenyl)-1H-indazol-5-yl]acetamide |

InChI |

InChI=1S/C25H27N5O3S/c1-4-16-8-5-6-11-20(16)24(30(2)3)25(31)27-18-12-13-22-21(15-18)23(29-28-22)17-9-7-10-19(14-17)34(26,32)33/h5-15,24H,4H2,1-3H3,(H,27,31)(H,28,29)(H2,26,32,33) |

InChI Key |

JAHXQCZCZURPTI-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1C(C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC(=CC=C4)S(=O)(=O)N)N(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CFI400936; CFI 400936; CFI-400936. |

Origin of Product |

United States |

Foundational & Exploratory (cfi-400945)

The Core Mechanism of CFI-400945: A Technical Guide to a First-in-Class PLK4 Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFI-400945 is a pioneering, orally available, and highly selective small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] As a master regulator of centriole duplication, PLK4 represents a critical node in cell cycle progression, and its aberrant expression is frequently observed in various human cancers, often correlating with poor prognosis.[4][5] CFI-400945's targeted inhibition of PLK4 disrupts the fidelity of mitosis, leading to mitotic catastrophe and subsequent cell death in cancer cells, making it a promising agent in oncology. This technical guide provides an in-depth exploration of the mechanism of action of CFI-400945 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Dual Effects on Centriole Duplication

CFI-400945 is an ATP-competitive inhibitor of PLK4.[3][6] Its primary mechanism of action revolves around the deregulation of centriole duplication, a process tightly controlled by PLK4. A hallmark of CFI-400945's activity is its bimodal effect on centriole number, which is concentration-dependent.[1][6][7]

-

At low concentrations , CFI-400945 leads to a paradoxical increase in centriole numbers (centriole overduplication).[1][7][8] This is attributed to the partial inhibition of PLK4's autophosphorylation, a process that normally targets PLK4 for degradation. This stabilization of partially active PLK4 results in the formation of multiple procentrioles around the parent centriole.[1][8]

-

At high concentrations , CFI-400945 completely inhibits PLK4 kinase activity.[1][7][8] This potent inhibition blocks the initiation of centriole duplication, leading to a depletion of centrioles and a reduction in centrosome number.[1][7]

Both scenarios of aberrant centriole numbers—either too many or too few—result in mitotic defects, including the formation of multipolar spindles and chromosome mis-segregation.[8][9] These mitotic errors ultimately trigger cell cycle arrest and apoptotic cell death.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for CFI-400945 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of CFI-400945

| Target | Assay Type | IC50 (nM) | Ki (nM) | EC50 (nM) | Notes |

| PLK4 | Cell-free kinase assay | 2.8 ± 1.4[3] | 0.26 ± 0.1[3] | - | Potent and selective inhibition. |

| PLK4 | Cell-based autophosphorylation | - | - | 12.3[3] | Inhibition of PLK4 activity in cells. |

| Aurora A | Cell-free kinase assay | - | - | 510[3] | Off-target activity at higher concentrations. |

| Aurora B | Cell-free kinase assay | 98[6] | - | 102[3] | Off-target activity at higher concentrations. |

| TRKA | Cell-based assay | - | - | 84[3] | Off-target activity. |

| TRKB | Cell-based assay | - | - | 88[3] | Off-target activity. |

| Tie2/TEK | Cell-based assay | - | - | 117[3] | Off-target activity. |

| PLK1, PLK2, PLK3 | Cell-free kinase assay | >50,000[1][3] | - | - | High selectivity over other PLK family members. |

Table 2: Growth Inhibition (GI50) of CFI-400945 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-468 | Breast Cancer | 14-165[3] |

| MCF-7 | Breast Cancer | 14-165[3] |

| HCC1954 | Breast Cancer | 14-165[3] |

| MDA-MB-231 | Breast Cancer | 14-165[3] |

| SKBr-3 | Breast Cancer | 14-165[3] |

| Cal-51 | Breast Cancer | 14-165[3] |

| BT-20 | Breast Cancer | 14-165[3] |

| A549 | Lung Cancer | 5[10] |

| H460 | Lung Cancer | 24[10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CFI-400945 and a typical experimental workflow for its evaluation.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of CFI-400945.

Cell Viability and Growth Inhibition Assay (Based on Sulforhodamine B [SRB] Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,500-6,000 cells per well, depending on the cell line's growth characteristics, and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of CFI-400945 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 50 µM).

-

Treatment: Add the diluted CFI-400945 to the appropriate wells and incubate for 5 days.

-

Fixation: Gently remove the culture medium and fix the cells by adding 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the GI50 value, the concentration of the drug that inhibits cell growth by 50%, using appropriate software.

Immunofluorescence for Centriole Visualization

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with CFI-400945 at various concentrations (e.g., 100 nM for overduplication, 500 nM for depletion) for 48 hours.

-

Fixation and Permeabilization: Fix the cells with cold methanol for 10 minutes at -20°C. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against a centriolar marker, such as gamma-tubulin or centrin, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of centrioles per cell.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Cell Treatment and Harvesting: Treat cells with CFI-400945 for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing RNase A and propidium iodide. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify polyploid populations.

Conclusion

CFI-400945 represents a targeted therapeutic strategy that exploits the reliance of cancer cells on proper mitotic regulation. Its unique, concentration-dependent bimodal mechanism of action on centriole duplication underscores the intricate control of cell division and provides a clear rationale for its antitumor activity. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug developers working to further elucidate the therapeutic potential of PLK4 inhibition in oncology. As clinical trials for CFI-400945 and other PLK4 inhibitors progress, a deeper understanding of its molecular mechanisms will be crucial for identifying responsive patient populations and developing effective combination therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. ashpublications.org [ashpublications.org]

- 5. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

CFI-400945: A Selective PLK4 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1] Dysregulation of PLK4 has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] CFI-400945 is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of PLK4.[4] This technical guide provides a comprehensive overview of CFI-400945, including its mechanism of action, selectivity, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

CFI-400945 is an ATP-competitive inhibitor of PLK4.[5][6] By binding to the ATP-binding pocket of the PLK4 kinase domain, it blocks the enzyme's catalytic activity.[7] This inhibition disrupts the process of centriole duplication, leading to a range of cellular defects that are particularly detrimental to rapidly dividing cancer cells.[8][9]

The consequences of PLK4 inhibition by CFI-400945 are dose-dependent:

-

Low Concentrations: At lower concentrations, CFI-400945 leads to partial inhibition of PLK4. This partial activity is insufficient to trigger PLK4 degradation but allows for substrate phosphorylation, resulting in an increase in PLK4 levels and subsequent centriole overduplication.[4][10]

-

High Concentrations: At higher concentrations, CFI-400945 completely blocks PLK4 activity, which in turn prevents centriole duplication.[8][10]

Both scenarios, centriole amplification or depletion, result in mitotic catastrophe, characterized by multipolar spindle formation, chromosome missegregation, and ultimately, cell cycle arrest and apoptotic cell death.[7][8]

Signaling Pathways

PLK4 is involved in several signaling pathways that are crucial for tumorigenesis.[2] CFI-400945, by inhibiting PLK4, can modulate these pathways to exert its anti-cancer effects.

PLK4 Signaling Pathways

One of the key pathways influenced by PLK4 is the Wnt/β-catenin signaling pathway.[11] Overexpression of PLK4 has been shown to activate this pathway, promoting cell proliferation and invasion in colorectal cancer.[11] PLK4 can also activate the PI3K/Akt signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a process linked to tumor invasion and metastasis.[2]

Quantitative Data

In Vitro Potency and Selectivity

CFI-400945 demonstrates high potency against PLK4 and significant selectivity over other kinases, including other members of the PLK family.[5][12]

| Target | IC50 (nM) | Ki (nM) | EC50 (nM) | Notes |

| PLK4 | 2.8 ± 1.4[1][4][6] | 0.26 ± 0.1[1][12] | 12.3 (autophosphorylation)[1] | Highly potent and selective inhibition. |

| PLK1 | > 50,000[1][12] | - | - | Negligible activity. |

| PLK2 | > 50,000[1][12] | - | - | Negligible activity. |

| PLK3 | > 50,000[1][12] | - | - | Negligible activity. |

| Aurora A | - | - | 510[1] | Off-target activity. |

| Aurora B | 98[6] | - | 102[1] | Off-target activity; may contribute to cytokinesis failure.[12] |

| TrkA | 6[12] | - | 84[1] | Off-target activity. |

| TrkB | 9[12] | - | 88[1] | Off-target activity. |

| Tie2/TEK | 22[12] | - | 117[1] | Off-target activity. |

In Vitro Anti-proliferative Activity

CFI-400945 has shown potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | GI50 (nM) | Notes |

| A549 | Lung Cancer | 5[12] | - |

| Breast Cancer Panel | Breast Cancer | 14-165[1] | Broad activity across various breast cancer subtypes. |

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of CFI-400945.

| Xenograft Model | Cancer Type | Dosage | Outcome |

| Syngeneic Lung Cancer | Lung Cancer | 7.5 mg/kg | Significant inhibition of tumor growth.[8] |

| Breast Cancer | Breast Cancer | Not specified | Marked anti-tumor activity.[8] |

| Pancreatic Cancer | Pancreatic Cancer | Not specified | Reduced tumor growth and increased survival.[8][9] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | Not specified | Synergistic effect with doxorubicin.[13] |

| Triple-Negative Breast Cancer (TNBC) | Breast Cancer | Not specified | Synergistic anti-cancer effect with radiation.[14] |

Experimental Protocols

General Experimental Workflow

The preclinical evaluation of CFI-400945 typically follows a standardized workflow from in vitro characterization to in vivo efficacy studies.

Preclinical Evaluation Workflow

Detailed Methodologies

Cell Viability Assay (Sulforhodamine B - SRB)

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of CFI-400945 for a specified duration (e.g., 5 days).[12]

-

Fixation: Fix the cells with 10% trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with 0.4% SRB solution in 1% acetic acid.

-

Washing: Wash away the unbound dye with 1% acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells with CFI-400945 for the desired time.

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[8]

-

Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify polyploid cells (>4N DNA content).[8]

Western Blotting

-

Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pGSK3β, β-catenin, N-cadherin, occludin, snail, MMP1, MMP2) overnight at 4°C.[11]

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., LY8 DLBCL cells) into immunodeficient mice (e.g., SCID/Beige mice).[13]

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Drug Administration: Administer CFI-400945 orally, typically on a daily schedule.[13] Vehicle control is administered to a separate group of mice.

-

Tumor Monitoring: Measure tumor volume regularly using calipers. For some models, bioluminescent imaging can be used to monitor tumor burden.[8][13]

-

Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.[8]

-

Immunohistochemistry: Fix excised tumors in formalin, embed in paraffin, and perform immunohistochemical staining for markers of proliferation (e.g., Ki-67) and DNA damage (e.g., γ-H2AX).[9][13]

Clinical Development

CFI-400945 has progressed into clinical trials for various malignancies. A Phase 1 dose-escalation trial in patients with advanced solid tumors established a recommended Phase 2 dose (RP2D) of 64 mg/day, with dose-dependent neutropenia being the most common high-grade treatment-related adverse event.[15] CFI-400945 is also being investigated in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), both as a monotherapy and in combination with other agents like azacitidine or decitabine.[16][17] The FDA has granted Fast Track designation to CFI-400945 for the treatment of relapsed or refractory AML.[17] Furthermore, a clinical trial is underway to evaluate CFI-400945 in combination with the immunotherapy drug durvalumab for advanced triple-negative breast cancer.[18]

Conclusion

CFI-400945 is a potent and selective PLK4 inhibitor with a well-defined mechanism of action that leads to mitotic catastrophe and cell death in cancer cells. Extensive preclinical studies have demonstrated its efficacy in a variety of cancer models, both in vitro and in vivo. The promising results from early-phase clinical trials, particularly in hematological malignancies and solid tumors, underscore the therapeutic potential of targeting PLK4 with CFI-400945. Ongoing and future clinical investigations will further delineate its role in the oncology treatment landscape.

References

- 1. apexbt.com [apexbt.com]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 8. pnas.org [pnas.org]

- 9. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. targetedonc.com [targetedonc.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

The Role of CFI-400945 in Centriole Duplication: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, and its critical role in the regulation of centriole duplication. It is intended for researchers, scientists, and drug development professionals working in oncology and cell biology. This document details the mechanism of action of CFI-400945, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Centriole duplication is a fundamental process in the cell cycle, ensuring the formation of a bipolar spindle for accurate chromosome segregation during mitosis.[1] The master regulator of this process is Polo-like kinase 4 (PLK4), a serine/threonine kinase that governs the initiation of procentriole formation.[2][3] Dysregulation of PLK4 activity can lead to an abnormal number of centrosomes, a hallmark of many cancers, which contributes to genomic instability and tumorigenesis.[3][4] Consequently, PLK4 has emerged as a promising therapeutic target in oncology.[5]

CFI-400945 is a first-in-class, orally available, and potent small molecule inhibitor of PLK4.[6][7] It has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including breast, pancreatic, and lung cancers.[6][8] This guide will delve into the technical details of CFI-400945's function, with a specific focus on its impact on the intricate process of centriole duplication.

Mechanism of Action of CFI-400945

CFI-400945 acts as an ATP-competitive inhibitor of PLK4, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[6] The inhibition of PLK4 by CFI-400945 has a bimodal effect on centriole number, which is concentration-dependent.[6][9]

-

At low concentrations , partial inhibition of PLK4 leads to an accumulation of the kinase due to the disruption of its own autophosphorylation-mediated degradation. This results in an increase in centriole numbers, a phenomenon known as centriole amplification or overduplication.[6][9]

-

At high concentrations , complete inhibition of PLK4 activity blocks the initiation of new procentriole formation, leading to a depletion of centrioles in subsequent cell generations.[6][9]

This disruption of the precise control of centriole duplication ultimately leads to mitotic defects, such as the formation of monopolar or multipolar spindles, resulting in improper chromosome segregation.[8] These mitotic errors can trigger cell cycle arrest, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[8][9][10] It is also important to note that CFI-400945 has shown some off-target activity, most notably against Aurora B kinase, which may contribute to its effects on cytokinesis and polyploidy.[11][12][13]

Signaling Pathway of PLK4 in Centriole Duplication

PLK4 is the apex kinase in the centriole duplication pathway. Its activity is tightly regulated throughout the cell cycle. The simplified signaling cascade is as follows:

PLK4 is activated by Cdk2 and cooperates with proteins like CP110.[14] Active PLK4 then phosphorylates downstream targets such as STIL and CPAP.[15] Phosphorylated STIL recruits Hs-SAS6, a key component for the formation of the cartwheel structure, which is the foundation of a new procentriole.[15] PLK4 also phosphorylates CPAP, which is involved in linking the cartwheel to the microtubules of the growing procentriole. CFI-400945 directly inhibits the kinase activity of PLK4, thereby blocking these essential phosphorylation events and halting centriole duplication.

Quantitative Data Summary

The following tables summarize the key quantitative data for CFI-400945 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of CFI-400945

| Target | Assay Type | Value | Reference |

| PLK4 | Ki | 0.26 nM | [7][11] |

| PLK4 | IC50 | 2.8 ± 1.4 nM | [6][16] |

| PLK1 | IC50 | >50 µM | [11] |

| PLK2 | IC50 | >50 µM | [16] |

| PLK3 | IC50 | >50 µM | [11] |

| Aurora A | EC50 | 510 nM | [16] |

| Aurora B | EC50 | 102 nM | [16] |

| Aurora B | IC50 | 98 nM | [13] |

| TRKA | EC50 | 84 nM | [16] |

| TRKB | EC50 | 88 nM | [16] |

| Tie2/TEK | EC50 | 117 nM | [16] |

Table 2: Cellular Activity of CFI-400945 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Value (GI50/IC50) | Reference |

| MDA-MB-468 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |

| MCF-7 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |

| HCC1954 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |

| MDA-MB-231 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |

| SKBr-3 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |

| Cal-51 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |

| BT-20 | Breast | Growth Inhibition | 14-165 nM (GI50) | [16] |

| A549 | Lung | Growth Inhibition | 5 nM (GI50) | [11] |

| Ewing's Sarcoma (WE-68) | Bone | Cell Viability | ~20-30 nM (IC50) | [17] |

| Rhabdoid Tumor (MON) | Soft Tissue | Centriole Depletion | 500 nM | [18] |

| Medulloblastoma (DAOY) | Brain | Centriole Increase | 100 nM | [18] |

Table 3: In Vivo Efficacy of CFI-400945 in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Breast Cancer | Patient-Derived | 7.5-9.5 mg/kg, once daily, oral | Significant tumor growth inhibition | [8][16] |

| Pancreatic Cancer | Patient-Derived | Not specified | Reduced tumor growth and prolonged survival in 4/6 models | [6] |

| Lung Cancer | Syngeneic | Not specified | Inhibited tumor growth | [9] |

| Atypical Teratoid Rhabdoid Tumor | Orthotopic | Not specified | Reduced tumor growth | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CFI-400945 on centriole duplication and cellular functions.

Immunofluorescence Staining for Centriole Number

This protocol is used to visualize and quantify centrioles within cells.

Materials:

-

Cells of interest

-

Glass coverslips

-

CFI-400945

-

Ice-cold Methanol

-

Phosphate-buffered saline (PBS)

-

Triton X-100

-

Bovine serum albumin (BSA)

-

Primary antibodies (e.g., rabbit anti-γ-tubulin, mouse anti-centrin)

-

Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse)

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of CFI-400945 (e.g., a low dose of 100 nM and a high dose of 500 nM) and a vehicle control (DMSO) for a specified time (e.g., 48 hours).[18]

-

Aspirate the media and fix the cells with ice-cold 100% methanol for 10 minutes at -20°C.[18]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[18]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[18]

-

Incubate the cells with the primary antibody (e.g., anti-γ-tubulin or anti-centrin) diluted in the blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the appropriate fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Acquire images using a fluorescence microscope and quantify the number of centrioles (visualized as dots) per cell.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of CFI-400945 on cell cycle distribution.

Materials:

-

Cells of interest

-

CFI-400945

-

PBS

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and treat with CFI-400945 at various concentrations for a desired duration (e.g., 48 hours).[19]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[19]

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[19]

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle, as well as the presence of a polyploid (>4N DNA content) population.[19]

Western Blotting for PLK4 and Related Proteins

This protocol is used to detect changes in the protein levels of PLK4 and its downstream effectors.

Materials:

-

Cells of interest

-

CFI-400945

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK4, anti-phospho-Histone H3, anti-p53, anti-p21, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with CFI-400945 as required.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the band intensities, normalizing to a loading control like GAPDH.

Conclusion

CFI-400945 is a potent and selective inhibitor of PLK4 that effectively disrupts the process of centriole duplication in cancer cells. Its concentration-dependent bimodal action on centriole number provides a unique mechanism for inducing mitotic catastrophe and subsequent cell death. The preclinical data strongly support its potential as an anti-cancer agent, particularly in tumors with underlying genomic instability or specific genetic backgrounds such as PTEN deficiency.[8] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the cellular and molecular effects of CFI-400945 and other PLK4 inhibitors. As CFI-400945 progresses through clinical trials, a deeper understanding of its mechanism of action will be crucial for identifying responsive patient populations and developing effective combination therapies.[19][20][21]

References

- 1. bio-rad.com [bio-rad.com]

- 2. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fraxetin down-regulates polo-like kinase 4 (PLK4) to inhibit proliferation, migration and invasion of prostate cancer cells through the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bicellscientific.com [bicellscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. selleckchem.com [selleckchem.com]

- 17. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

- 19. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Making sure you're not a bot! [academiccommons.columbia.edu]

- 21. cancer.wisc.edu [cancer.wisc.edu]

CFI-400945: A Technical Guide to its Effects on Mitotic Progression and the Cell Cycle

Introduction

CFI-400945 is an orally active, potent, and highly selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] PLK4's essential role in ensuring bipolar spindle formation and genomic stability during mitosis makes it a critical target in oncology.[4][5] Overexpression of PLK4 is common in various cancers, including breast, lung, and pancreatic cancer, and is often associated with poorer outcomes.[6][7][8] By dysregulating centriole duplication, CFI-400945 induces catastrophic mitotic errors, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising agent in cancer therapy.[7][9] This technical guide provides an in-depth analysis of the molecular mechanisms, cellular consequences, and key signaling pathways affected by CFI-400945.

Core Mechanism of Action: Dysregulation of Centriole Duplication

The primary mechanism of CFI-400945 is the inhibition of PLK4 kinase activity, which is essential for the initiation of procentriole formation on the mother centriole during the S phase.[4][10] Interestingly, the effects of CFI-400945 on centriole number are bimodal and concentration-dependent.[4][9][10]

-

Low Concentrations: Partial inhibition of PLK4 disrupts its auto-phosphorylation, a process that normally targets PLK4 for degradation.[4][9] This leads to an accumulation of active PLK4, resulting in centriole overduplication and the formation of supernumerary centrosomes.[4][9][10]

-

High Concentrations: At higher doses, CFI-400945 fully inhibits PLK4's kinase activity, leading to a failure of centriole duplication and a significant reduction in centriole numbers.[9][10][11]

Both scenarios, an excess or a lack of centrioles, disrupt the formation of a normal bipolar spindle, triggering severe mitotic defects.[9][10]

Effects on Mitotic Progression

The disruption of normal centrosome numbers by CFI-400945 has profound consequences for mitotic progression. Cells treated with the inhibitor exhibit a range of mitotic defects, ultimately leading to mitotic catastrophe and cell death.[2][9]

Key mitotic defects include:

-

Multipolar Spindle Formation: The presence of supernumerary centrosomes leads to the assembly of multipolar mitotic spindles.[12][13]

-

Chromosome Missegregation: Cells with multipolar spindles are unable to properly segregate chromosomes, leading to aneuploidy.[14]

-

Cytokinesis Failure: CFI-400945 treatment often results in failed cytokinesis, giving rise to binucleated and multinucleated cells.[1][14] This effect may be partly attributed to off-target inhibition of Aurora B kinase at higher concentrations.[1][4]

-

Apoptotic Cell Death: The accumulation of mitotic errors and genomic instability triggers apoptosis, evidenced by PARP cleavage and caspase-3/7 activation.[2][12][15]

References

- 1. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Inhibition of Polo-like kinase 4 induces mitotic defects and DNA damage in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

CFI-400945: A Potent and Selective PLK4 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the In Vitro Potency and IC50 of CFI-400945

Introduction

CFI-400945 is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] Its potent and selective inhibition of PLK4 disrupts normal mitotic progression, leading to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][3] This technical guide provides a comprehensive overview of the in vitro potency and IC50 of CFI-400945, detailing its activity against PLK4 and its broader kinase selectivity profile. The guide also outlines the experimental methodologies used to determine these parameters and visualizes the key signaling pathways and experimental workflows.

In Vitro Potency and Selectivity

CFI-400945 is a highly potent inhibitor of PLK4, demonstrating low nanomolar efficacy in biochemical assays. It is an ATP-competitive inhibitor with a reported IC50 value of approximately 2.8 nM and a Ki of 0.26 nM.[4][5] While highly selective for PLK4, CFI-400945 has been profiled against a broad panel of kinases to determine its selectivity. The following tables summarize the in vitro potency of CFI-400945 against PLK4 and other key kinases.

Table 1: In Vitro Potency of CFI-400945 against PLK4

| Parameter | Value | Notes |

| IC50 | 2.8 nM[4][5] | Half-maximal inhibitory concentration in biochemical assays. |

| Ki | 0.26 nM[4][5] | Inhibition constant, indicating binding affinity. |

| Mechanism of Action | ATP-competitive[4] | Competes with ATP for binding to the kinase domain. |

Table 2: Kinase Selectivity Profile of CFI-400945

| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK4 |

| PLK4 | 2.8 [4][5] | 1 |

| PLK1 | >50,000[5] | >17,857 |

| PLK2 | >50,000[5] | >17,857 |

| PLK3 | >50,000[5] | >17,857 |

| Aurora B | 98[4] | 35 |

| TRKA | Data varies | See Table 3 |

| TRKB | Data varies | See Table 3 |

| Tie2/TEK | Data varies | See Table 3 |

Table 3: IC50 and EC50 Values of CFI-400945 Against Various Kinases

| Kinase | Assay Type | IC50/EC50 (nM) |

| PLK4 | Biochemical | 2.8[4][5] |

| Aurora A | Cellular | 510[6] |

| Aurora B | Biochemical | 98[4] |

| Aurora B | Cellular | 102[6] |

| TRKA | Cellular | 84[6] |

| TRKB | Cellular | 88[6] |

| Tie2/TEK | Cellular | 117[6] |

Experimental Protocols

The determination of the in vitro potency of CFI-400945 involves biochemical kinase assays and cell-based viability assays.

Biochemical Kinase Inhibition Assay (General Protocol)

The IC50 of CFI-400945 against PLK4 and other kinases is typically determined using an in vitro kinase assay. While specific parameters may vary between studies, a general workflow is as follows:

-

Reagents and Materials:

-

Recombinant human kinase (e.g., PLK4)

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP)

-

CFI-400945 (serially diluted)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

96-well or 384-well plates

-

Detection reagents (e.g., scintillation fluid, phosphospecific antibodies)

-

-

Assay Procedure:

-

The kinase, substrate, and varying concentrations of CFI-400945 are pre-incubated in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified. In radiometric assays, this involves measuring the incorporation of the radiolabeled phosphate. In other formats, it may involve fluorescence or luminescence detection.

-

-

Data Analysis:

-

The percentage of kinase activity is calculated for each inhibitor concentration relative to a control (no inhibitor).

-

The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

-

Cell Viability (GI50/IC50) Assay

The effect of CFI-400945 on the viability of cancer cell lines is assessed to determine its cellular potency (often reported as GI50 - 50% growth inhibition, or IC50 - 50% inhibitory concentration).

-

Cell Culture:

-

Cancer cell lines (e.g., breast cancer lines like MDA-MB-468, MCF-7) are cultured in appropriate media and conditions.[5]

-

-

Assay Procedure (Resazurin-based Assay Example):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of CFI-400945 for a specified duration (e.g., 72 hours).[7]

-

A resazurin-based reagent is added to each well. Viable, metabolically active cells reduce resazurin to the fluorescent product resorufin.

-

After an incubation period, the fluorescence is measured using a plate reader.

-

-

Data Analysis:

-

The fluorescence intensity is proportional to the number of viable cells.

-

The percentage of cell viability is calculated for each CFI-400945 concentration relative to a vehicle-treated control.

-

The GI50 or IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

PLK4 Signaling Pathway and Inhibition by CFI-400945

Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400945.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. In vitro kinase assay [protocols.io]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bimodal Effects of CFI-400945 Concentration

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document elucidates the concentration-dependent bimodal mechanism of CFI-400945, a first-in-class, orally active, and selective inhibitor of Polo-like Kinase 4 (PLK4). It provides a comprehensive overview of its mechanism of action, impact on signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

Introduction: The Dual Nature of a PLK4 Inhibitor

Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a process fundamental to maintaining genomic stability during cell division.[1][2][3] Aberrant expression of PLK4 is frequently observed in various cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[1][2][4] This has positioned PLK4 as a compelling target for anticancer therapies.

CFI-400945 is a potent, ATP-competitive inhibitor of PLK4.[5][6][7] Extensive research has revealed that CFI-400945 exerts a unique bimodal effect on centriole number that is strictly dependent on its concentration.[8][9][10] At low concentrations, it paradoxically promotes centriole overduplication, whereas high concentrations block centriole duplication entirely.[6][9][10] Understanding this dual activity is critical for its rational application in both preclinical research and clinical settings. This guide provides a detailed examination of this phenomenon.

Mechanism of Action and the Bimodal Effect

The primary mechanism of CFI-400945 involves direct inhibition of PLK4's kinase activity. However, the downstream cellular consequences are biphasic.

The Role of PLK4 Self-Regulation

PLK4's stability is controlled by its own kinase activity through a process of trans-autophosphorylation. PLK4 homodimers phosphorylate each other, which targets the kinase for proteasomal degradation.[9] This self-regulating feedback loop maintains physiological levels of PLK4 to ensure precisely one round of centriole duplication per cell cycle.

Low-Concentration Effect: Centriole Overduplication

At low nanomolar concentrations, CFI-400945 partially inhibits PLK4. This level of inhibition is insufficient to block the phosphorylation of PLK4's downstream substrates but is enough to prevent the trans-autophosphorylation required for its degradation.[6][10] This leads to the formation of stabilized, active PLK4 heterodimers (one inhibited monomer, one active monomer).[9] The resulting accumulation of active PLK4 overrides the normal controls on centriole synthesis, leading to the formation of multiple procentrioles around a single parental centriole, a state known as centriole overduplication or centrosome amplification.[9][10] This amplification causes mitotic defects, such as multipolar spindles, leading to mitotic catastrophe and cell death.[10][11]

High-Concentration Effect: Blockade of Centriole Duplication

At higher concentrations, CFI-400945 achieves complete inhibition of PLK4's kinase activity.[9][10] This prevents the phosphorylation of all its substrates, thereby completely blocking the initiation of centriole duplication.[10] The absence of new centrioles leads to mitotic arrest, the formation of polyploid cells, and ultimately, apoptosis.[6][8][10]

Off-Target Profile

While highly selective for PLK4, CFI-400945 can inhibit other kinases at higher concentrations. Notably, it inhibits Aurora B Kinase (AURKB) with an IC50 of 98 nM.[8] It also shows some activity against TRKA, TRKB, and Tie2/TEK.[5] This off-target activity, particularly against Aurora B, may contribute to the observed cytokinesis failure and polyploidy at higher dose ranges.[5]

Signaling Pathways and Visualizations

The bimodal effect of CFI-400945 is best understood by visualizing its impact on the PLK4 signaling pathway.

Caption: Bimodal concentration-dependent effect of CFI-400945 on PLK4 signaling.

Interacting Signaling Pathways

PLK4 function is intertwined with other critical cancer-related pathways. Its inhibition or overexpression can have cascading effects:

-

p53 Pathway: p53 can transcriptionally repress PLK4.[1] The cellular response to PLK4 inhibition is sometimes, but not always, dependent on p53 status.[8]

-

Wnt/β-catenin Pathway: In colorectal cancer, PLK4 overexpression has been shown to activate the Wnt/β-catenin pathway, promoting proliferation and invasion.[3][4]

-

PI3K/Akt Pathway: PLK4 may promote epithelial-mesenchymal transition (EMT) through the activation of the PI3K/Akt signaling pathway.[4]

-

Hippo/YAP Pathway: CFI-400945 may activate Hippo/YAP signaling to control cancer growth in certain lymphomas.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for CFI-400945 from preclinical studies.

Table 1: Kinase Inhibitory Activity

| Target Kinase | Assay Type | Value | Unit | Reference |

| PLK4 | Cell-free (IC50) | 2.8 | nM | [5][6][8] |

| PLK4 | Cell-free (Ki) | 0.26 | nM | [5][8] |

| PLK4 | Cellular Autophosphorylation (EC50) | 12.3 | nM | [13] |

| Aurora B (AURKB) | Cell-free (IC50) | 98 | nM | [8] |

| Aurora A (AURKA) | Cellular (EC50) | 510 | nM | [13] |

| TRKA | Cellular (EC50) | 84 | nM | [13] |

| TRKB | Cellular (EC50) | 88 | nM | [13] |

| Tie2/TEK | Cellular (EC50) | 117 | nM | [13] |

| PLK1, PLK2, PLK3 | Cell-free (IC50) | >50,000 | nM | [5] |

Table 2: In Vitro Growth Inhibition in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 Value | Unit | Reference |

| HCT116 | Colon | 4 | nM | [5] |

| MDA-MB-468 | Breast (PTEN-deficient) | 14 | nM | [13] |

| MDA-MB-231 | Breast | 20-50 (peak effect) | nM | [10] |

| A549 | Lung | 20-50 (peak effect) | nM | [10] |

| Various Breast Lines | Breast | 14 - 165 | nM | [13] |

| LY1, LY8, LY3 | DLBCL | ~20 (apoptosis induction) | nM | [12] |

Table 3: In Vivo Oral Dosing in Xenograft Models

| Model | Cancer Type | Dose | Regimen | Outcome | Reference |

| CD1 Nude Mice | Colon (HCT116) | 10 | mg/kg | Tumor growth inhibition | [5] |

| Mouse Model | Lung | 7.5 | mg/kg | Greatest tumor suppression | [10] |

| Mouse Model | Breast | 7.5 - 9.5 | mg/kg | MTD (Maximum Tolerated Dose) | [13] |

Detailed Experimental Protocols

The following are representative protocols for assays used to characterize the bimodal effect of CFI-400945.

Protocol: Cell Viability Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used to assess the growth-inhibitory effects of CFI-400945.[5]

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, HCT116) into 96-well plates at a density of 2,500-6,000 cells per well in 80 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of CFI-400945 in 100% DMSO. Perform serial dilutions in complete medium to create a range of treatment concentrations (e.g., 50 nM to 250 µM).

-

Treatment: Add 20 µL of the diluted compound to the appropriate wells to achieve final concentrations ranging from 10 nM to 50 µM. Include a vehicle control (DMSO-containing medium).

-

Incubation: Incubate the plates for 5 days at 37°C and 5% CO2.

-

Cell Fixation: Gently remove the culture medium. Add 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 30-60 minutes.

-

Washing: Wash plates five times with slow-running tap water and allow to air-dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% (v/v) acetic acid to each well. Incubate at room temperature for 30 minutes.

-

Destaining: Wash plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB.

-

Measurement: Read the absorbance at 570 nm on a microplate reader. Calculate the percentage of growth inhibition relative to the vehicle control.

Protocol: Immunofluorescence for Centrosome Analysis

-

Cell Culture: Grow cells (e.g., U2OS) on sterile glass coverslips in a 12-well plate.

-

Treatment: Treat cells with a range of CFI-400945 concentrations (e.g., 10 nM, 50 nM, 200 nM) and a vehicle control for 24-48 hours.

-

Fixation: Wash cells with PBS, then fix with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization & Blocking: Wash with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 3% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence or confocal microscope. Quantify the number of centrosomes (γ-tubulin foci) per cell to determine rates of overduplication or duplication failure.

References

- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

Preclinical Profile of CFI-400945: A Potent PLK4 Inhibitor for Solid Tumor Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CFI-400945 is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of Polo-like Kinase 4 (PLK4). As a master regulator of centriole duplication, PLK4 represents a compelling therapeutic target in oncology. Aberrant PLK4 expression is a feature of numerous malignancies and is associated with chromosomal instability and tumorigenesis. Preclinical investigations have demonstrated that CFI-400945 selectively targets PLK4, leading to mitotic defects, cell cycle arrest, and apoptosis in a range of cancer cell lines. Notably, CFI-400945 has shown significant single-agent anti-tumor activity in various solid tumor xenograft models, including those for breast, pancreatic, and colon cancer. This technical guide provides a comprehensive overview of the preclinical data for CFI-400945, detailing its in vitro and in vivo pharmacology, mechanism of action, and associated experimental protocols.

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the regulation of centriole duplication, a process essential for the formation of a bipolar mitotic spindle and the faithful segregation of chromosomes during cell division.[1] Overexpression of PLK4 has been observed in a variety of solid tumors and is often correlated with aneuploidy and poor patient prognosis.[2] This has positioned PLK4 as an attractive target for anticancer drug development.

CFI-400945 is a novel, ATP-competitive inhibitor of PLK4 that has demonstrated significant preclinical anti-tumor efficacy.[1] Its mechanism of action is centered on the disruption of centriole duplication, leading to mitotic catastrophe and subsequent cancer cell death.[3][4] This document serves as a technical resource, summarizing the key preclinical findings for CFI-400945 and providing detailed methodologies for the core experiments cited.

In Vitro Pharmacology

Kinase Inhibition Profile

CFI-400945 is a highly potent inhibitor of PLK4 with a Ki of 0.26 nM and an IC50 of 2.8 nM in cell-free assays.[3] While selective for PLK4 over other PLK family members (PLK1-3), it does exhibit activity against a limited number of other kinases at higher concentrations.[3]

| Target Kinase | IC50 (nM) | Ki (nM) |

| PLK4 | 2.8 | 0.26 |

| AURKB | 70.7 | - |

| TRKA | - | - |

| TRKB | - | - |

| Tie2/TEK | - | - |

| ABL | <100 | - |

| BMX | <100 | - |

| FGFR1 | <100 | - |

| FGFR2 | <100 | - |

| ROS | <100 | - |

| PLK1 | >50,000 | - |

| PLK2 | >50,000 | - |

| PLK3 | >50,000 | - |

| Data compiled from multiple sources.[3] |

Anti-proliferative Activity in Cancer Cell Lines

CFI-400945 has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines, with particular sensitivity observed in breast cancer cell lines.

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 14 |

| Cal-51 | Breast Cancer | 29 |

| HCC1954 | Breast Cancer | 39 |

| BT-20 | Breast Cancer | 45 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 110 |

| SKBr-3 | Breast Cancer | 143 |

| MCF-7 | Breast Cancer | 165 |

| Data represents the concentration required for 50% growth inhibition. |

In Vivo Pharmacology

Efficacy in Solid Tumor Xenograft Models

Oral administration of CFI-400945 has been shown to be well-tolerated and results in significant tumor growth inhibition in various patient-derived and cell line-derived xenograft models of solid tumors.[3][5] Enhanced anti-tumor activity has been noted in tumors with PTEN deficiency.[6]

| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes |

| Pancreatic Cancer PDX (OCIP28, OCIP51, OCIP110) | Pancreatic Cancer | 21 days | Significant reduction in tumor growth | Increased survival in responsive models.[5] |

| HCT116 | Colon Cancer | Intermittent oral dosing | Effective inhibitor of tumor growth | Well-tolerated.[3] |

| AT/RT Orthotopic Xenograft | Atypical Teratoid Rhabdoid Tumor | 7.5 mg/kg for 20 days | Significant inhibition of tumor growth | Decreased luminescence compared to control. |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Inhibition of tumor growth | Via dysregulated mitosis and apoptosis.[4] |

Pharmacokinetics

Following oral administration in mice, CFI-400945 is rapidly absorbed, with plasma concentrations reaching levels sufficient for PLK4 inhibition.[3]

| Parameter | Value |

| Cmax (3.75-104 mg/kg) | 0.25-11.68 µg/mL |

| Sustained Plasma Levels | Above EC50 for PLK4 autophosphorylation and GI50 for 24 hr |

| Data from murine models.[3] |

Mechanism of Action and Signaling Pathways

CFI-400945 exerts its anti-tumor effects primarily through the inhibition of PLK4, a key regulator of centriole duplication. This inhibition leads to a cascade of events culminating in mitotic catastrophe and cell death.

The inhibition of PLK4 by CFI-400945 disrupts the precise regulation of centriole duplication. This leads to aberrant mitotic spindle formation, resulting in chromosome mis-segregation and aneuploidy. These mitotic defects trigger cell cycle arrest and ultimately lead to apoptotic cell death in cancer cells.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the affinity of inhibitors for a kinase target.

-

Reagent Preparation :

-

Prepare a 4X solution of the test compound (e.g., CFI-400945) by serial dilution in kinase buffer.

-

Prepare a 2X kinase/antibody mixture containing the PLK4 kinase and a Europium-labeled anti-tag antibody.

-

Prepare a 4X tracer solution (Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor).

-

-

Assay Procedure :

-

In a 384-well plate, add 4 µL of the 4X test compound solution to the appropriate wells.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

Incubate the plate at room temperature for 1 hour.

-

-

Data Acquisition and Analysis :

-

Read the plate using a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Measure the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the effect of a compound on cell proliferation.

-

Cell Seeding :

-

Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Treat the cells with a serial dilution of CFI-400945 for a specified period (e.g., 5 days).

-

-

Cell Fixation and Staining :

-

After the incubation period, gently remove the culture medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

-

Solubilization and Absorbance Reading :

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB with 10 mM Tris base solution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of growth inhibition relative to untreated control cells.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CFI-400945 in a subcutaneous xenograft model.

-

Cell Implantation :

-

Harvest cancer cells (e.g., MDA-MB-468 or HCT116) from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization :

-

Monitor tumor growth by measuring tumor volume with calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration :

-

Administer CFI-400945 orally to the treatment group according to the specified dosing schedule (e.g., daily or intermittently).

-

Administer the vehicle control to the control group.

-

-

Monitoring and Endpoint :

-

Measure tumor volumes and body weights regularly throughout the study.

-

The study endpoint may be a predetermined tumor volume, a specific time point, or when the control tumors reach a certain size.

-

-

Data Analysis :

-

Calculate the tumor growth inhibition (TGI) percentage for the treated group compared to the control group.

-

Analyze survival data using Kaplan-Meier curves.

-

Preclinical Evaluation Workflow

The preclinical assessment of CFI-400945 follows a logical progression from in vitro characterization to in vivo efficacy studies.

Conclusion

The preclinical data for CFI-400945 strongly support its development as a novel therapeutic agent for the treatment of solid tumors. Its high potency and selectivity for PLK4, coupled with its oral bioavailability and significant in vivo efficacy, make it a promising candidate for further clinical investigation. The observed sensitivity of PTEN-deficient tumors suggests a potential biomarker-driven approach for patient selection. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the continued exploration of CFI-400945 and the broader field of PLK4 inhibition in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application (cfi-400945)

Application Notes and Protocols for CFI-400945 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction:

CFI-400945 is a potent and selective, orally active inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2][3] Its mechanism of action involves the disruption of normal centriole formation, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5] These characteristics make CFI-400945 a compound of significant interest in oncology research and drug development. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of CFI-400945 in cancer cell lines.

Mechanism of Action:

CFI-400945 is an ATP-competitive inhibitor of PLK4 with a high degree of selectivity over other PLK family members.[2][6] Inhibition of PLK4 by CFI-400945 disrupts the tightly regulated process of centriole duplication. At low concentrations, CFI-400945 can lead to centriole overduplication, while at higher concentrations, it completely blocks centriole duplication.[5][7] Both scenarios result in aberrant centrosome numbers, leading to mitotic catastrophe and cell death.[5] Additionally, CFI-400945 has been shown to have some activity against other kinases such as Aurora B (AURKB), which may contribute to its overall anti-cancer effects by inducing cytokinesis failure and polyploidy.[1][7]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of CFI-400945

| Target | Assay Type | IC50 / Ki Value | Reference |

| PLK4 | In vitro kinase assay | IC50: 2.8 ± 1.4 nM | [2] |

| PLK4 | In vitro kinase assay | Ki: 0.26 ± 0.1 nM | [1][8] |

| PLK1 | In vitro kinase assay | > 50 µM | [1][9] |

| PLK2 | In vitro kinase assay | > 50 µM | [3][10] |

| PLK3 | In vitro kinase assay | > 50 µM | [1][3][10] |

| AURKA | Cellular assay | EC50: 510 nM | [3][8] |

| AURKB | Cellular assay | EC50: 102 nM | [3][8] |

| TRKA | Cellular assay | EC50: 84 nM | [3][8] |

| TRKB | Cellular assay | EC50: 88 nM | [3][8] |

| Tie2/TEK | Cellular assay | EC50: 117 nM | [3][8] |

Table 2: Growth Inhibition (GI50) of CFI-400945 in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 | Incubation Time | Reference |

| HCT116 | Colon Cancer | 4 nM | 5 days | [1] |

| HCC1954 | Breast Cancer | Not specified | 5 days | [1] |

| A549 | Non-Small Cell Lung Cancer | 23 nM | Not specified | [11] |

| H460 | Non-Small Cell Lung Cancer | 24 nM | Not specified | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Not specified | [12] |

| Panel of Breast Cancer Cell Lines | Breast Cancer | 14-165 nM | Not specified | [3] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (SRB Assay)

This protocol is adapted from a method used to determine the growth inhibition of HCT116 cells.[1]

1. Cell Seeding:

- Plate cells in 96-well plates at an appropriate density to ensure exponential growth for the duration of the experiment.

- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Preparation and Treatment:

- Prepare a 10 mM stock solution of CFI-400945 in DMSO.[9]

- Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 10 nM to 50 µM.[9]

- Remove the overnight culture medium from the cells and add 100 µL of the medium containing the desired concentrations of CFI-400945. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

3. Incubation:

- Incubate the plates for 5 days at 37°C and 5% CO2.[1]

4. Cell Fixation:

- After the incubation period, gently remove the culture medium.

- Add 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 30 minutes to fix the cells.[9]

5. Staining:

- Wash the plates five times with water and allow them to air-dry.[9]

- Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[9]

6. Washing and Solubilization:

- Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[9]

- Add 100 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the bound SRB.[9]

7. Data Acquisition:

- Read the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of relative inhibition of cell viability compared to the vehicle control and determine the GI50 value.

Protocol 2: Apoptosis Assay (Flow Cytometry)

This protocol is based on findings that CFI-400945 induces apoptosis in various cancer cell lines.[6][13]

1. Cell Seeding and Treatment:

- Seed cells in 6-well plates and allow them to attach overnight.

- Treat the cells with increasing concentrations of CFI-400945 (e.g., 20 nM and higher) for 48 hours.[13] Include a vehicle control.

2. Cell Harvesting:

- Harvest both adherent and floating cells by trypsinization and centrifugation.

- Wash the cell pellet with ice-cold PBS.

3. Staining:

- Resuspend the cells in 1X Annexin V binding buffer.

- Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

- Incubate in the dark at room temperature for 15 minutes.

4. Data Acquisition:

- Analyze the stained cells by flow cytometry.

- Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is designed to assess the effect of CFI-400945 on cell cycle distribution, as it is known to cause G2/M arrest and polyploidy.[5][6]

1. Cell Seeding and Treatment:

- Seed cells in 6-well plates and allow them to attach overnight.

- Treat cells with CFI-400945 at various concentrations for a specified time (e.g., 24 or 48 hours).[14]

2. Cell Harvesting and Fixation:

- Harvest cells by trypsinization and wash with PBS.

- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

- Incubate at -20°C for at least 2 hours.

3. Staining:

- Centrifuge the fixed cells and wash with PBS to remove the ethanol.

- Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

- Incubate in the dark at room temperature for 30 minutes.

4. Data Acquisition:

- Analyze the stained cells by flow cytometry.

- Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the presence of a polyploid (>4N) population.[5]

Visualizations

References

- 1. CFI-400945 | PLK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. apexbt.com [apexbt.com]

- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]

- 9. CFI-400945 Datasheet [selleckchem.com]

- 10. CFI-400945 | TargetMol [targetmol.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CFI-400945 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of CFI-400945, a selective inhibitor of Polo-like kinase 4 (PLK4), in mouse xenograft models. The protocols are based on findings from various preclinical studies and are intended to guide researchers in designing their own in vivo experiments.

CFI-400945 is an orally active small molecule that has demonstrated potent antitumor activity in a range of cancer models.[1] It functions by disrupting centriole duplication, a process orchestrated by PLK4, leading to mitotic errors and subsequent cell death, particularly in aneuploid cancer cells.[2]

Mechanism of Action: PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[3][4] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, which is a common feature of cancer cells and contributes to genomic instability.[2] CFI-400945 selectively inhibits PLK4, leading to defects in mitosis and ultimately, apoptosis of cancer cells.[5]

Below is a diagram illustrating the central role of PLK4 in centriole duplication and how its inhibition by CFI-400945 disrupts this process, leading to anti-tumor effects.

Recommended Dosage in Mouse Xenograft Models

The optimal dosage of CFI-400945 can vary depending on the tumor type, the specific cell line, and the mouse strain used. The following table summarizes dosages that have been reported to be effective and well-tolerated in various preclinical xenograft studies. Administration is typically performed via oral gavage.

| Cancer Type | Cell Line / Model | Mouse Strain | Dosage | Dosing Schedule | Reference |

| Lung Cancer | 393P (murine) | Syngeneic | 3 mg/kg and 7.5 mg/kg | Once daily for 3 weeks | [6] |

| Pancreatic Cancer | Patient-Derived Xenografts (PDX) | SCID | 7.5 mg/kg | Daily for 21 days | [7] |

| Pancreatic Cancer | Patient-Derived Xenografts (PDX) | NOD/SCID | 52 mg/kg | Single dose | |